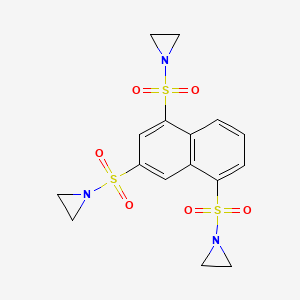
Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris-: is a complex organic compound characterized by its unique structure, which includes three aziridine rings attached to a naphthalene core through sulfonyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- typically involves the reaction of aziridine with a naphthalene derivative containing sulfonyl groups. The reaction conditions often require the use of a base to facilitate the nucleophilic attack of the aziridine on the sulfonyl group, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between aziridines and biological macromolecules.
Medicine: In medicine, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties enhance the performance and durability of these products.
Mécanisme D'action
The mechanism of action of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- involves the interaction of its aziridine rings with various molecular targets. The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The sulfonyl groups enhance the stability and reactivity of the compound, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Aziridine: A simpler compound with a single aziridine ring.
Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.
Azetidine: A four-membered nitrogen-containing ring similar to aziridine.
Uniqueness: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is unique due to its three aziridine rings attached to a naphthalene core. This structure provides enhanced reactivity and stability compared to simpler aziridines. The presence of sulfonyl groups further increases its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
64294-97-9 |
|---|---|
Formule moléculaire |
C16H17N3O6S3 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1-[5,7-bis(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C16H17N3O6S3/c20-26(21,17-4-5-17)12-10-14-13(16(11-12)28(24,25)19-8-9-19)2-1-3-15(14)27(22,23)18-6-7-18/h1-3,10-11H,4-9H2 |
Clé InChI |
AEPRIEGUEVSEGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=C(C=C3S(=O)(=O)N4CC4)S(=O)(=O)N5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



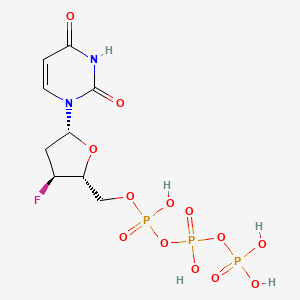


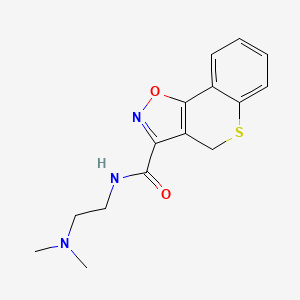
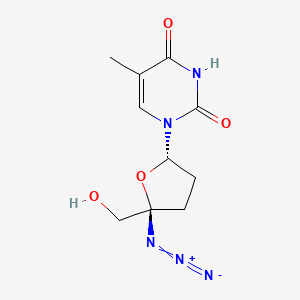
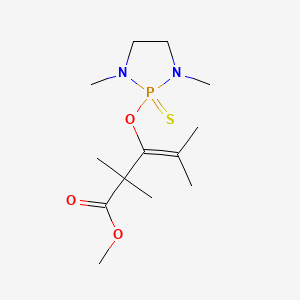
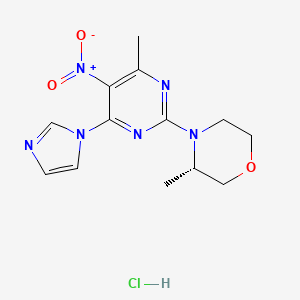
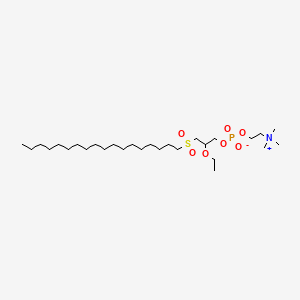
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
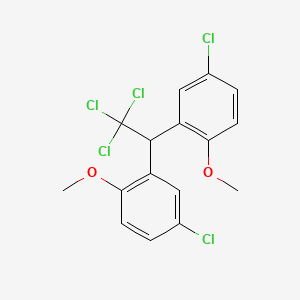
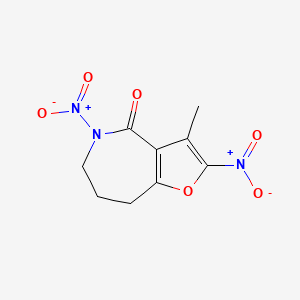
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)

